molecular formula C8H13N3O B13572911 1-(Tetrahydro-2h-pyran-4-yl)-1h-imidazol-4-amine

1-(Tetrahydro-2h-pyran-4-yl)-1h-imidazol-4-amine

Cat. No.: B13572911
M. Wt: 167.21 g/mol
InChI Key: HYGYTQMGUFXQHT-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include thionyl chloride, acetic anhydride, and LiAlH4 (used for reduction).
    • Major products formed depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

      Chemistry: Used as an intermediate in organic synthesis.

      Biology: May have applications in enzyme studies due to its structural features.

      Medicine: Further research is needed, but it could be explored for potential therapeutic effects.

      Industry: Its use in industry may involve fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is not well-documented.
    • Further studies are necessary to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, you can explore related structures in the same chemical class to highlight its uniqueness.

    Remember that this compound’s applications and properties may evolve as research progresses

    Biological Activity

    1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine, with CAS number 1353854-46-2, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    The molecular formula of this compound is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of approximately 197.23 g/mol. The compound has been characterized for its stability and solubility, which are crucial for its biological efficacy.

    Antiparasitic Activity

    Recent studies have highlighted the potential of imidazole derivatives, including this compound, in the treatment of parasitic infections. For instance, compounds with similar structures have shown activity against Leishmania donovani, the causative agent of leishmaniasis. The mechanism involves the generation of reactive oxygen species (ROS), which contribute to the inhibition of parasite growth .

    The biological activity of this compound may be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : Imidazole compounds often act as enzyme inhibitors, affecting pathways crucial for pathogen survival.
    • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.
    • Induction of Apoptosis in Parasites : The generation of ROS can trigger apoptotic pathways in parasites, leading to their death.

    Case Study 1: Leishmaniasis Treatment

    A study evaluating various imidazole derivatives found that certain modifications significantly enhanced antileishmanial activity. The incorporation of tetrahydropyran moieties was associated with improved solubility and bioavailability, critical factors for therapeutic effectiveness .

    Case Study 2: Antimicrobial Efficacy

    In a comparative analysis, several imidazole derivatives were tested against common bacterial strains. Compounds structurally related to this compound exhibited promising results against E. coli and S. aureus, suggesting a potential role in developing new antimicrobial agents .

    Data Summary

    PropertyValue
    Molecular FormulaC9H15N3O2
    Molecular Weight197.23 g/mol
    CAS Number1353854-46-2
    Antiparasitic ActivityActive against L. donovani
    Antimicrobial ActivityEffective against E. coli and S. aureus

    Properties

    Molecular Formula

    C8H13N3O

    Molecular Weight

    167.21 g/mol

    IUPAC Name

    1-(oxan-4-yl)imidazol-4-amine

    InChI

    InChI=1S/C8H13N3O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4,9H2

    InChI Key

    HYGYTQMGUFXQHT-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCC1N2C=C(N=C2)N

    Origin of Product

    United States

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